molecular formula C6H10O2 B1282110 2,2-Dimethyloxolan-3-one CAS No. 52662-40-5

2,2-Dimethyloxolan-3-one

Cat. No. B1282110
CAS RN: 52662-40-5
M. Wt: 114.14 g/mol
InChI Key: SBFGOECBUWGUNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions and the use of catalysts. For instance, a dinuclear oxovanadium(IV) complex was synthesized using 2,6-bis(salicylideneaminomethyl)-4-methylphenol and characterized by various spectroscopic methods . Similarly, a three-component synthesis of a chromene derivative was achieved using nickel ferrite magnetic nanoparticles as a catalyst . These examples demonstrate the intricate methods and conditions required for the synthesis of complex organic molecules, which could be analogous to the synthesis of 2,2-Dimethyloxolan-3-one.

Molecular Structure Analysis

The molecular structure of compounds is typically determined using techniques such as X-ray crystallography. For example, the structure of a dinuclear oxovanadium(IV) complex was determined by single-crystal X-ray structure analysis . Another compound's structure was confirmed by X-ray diffraction and supported by density functional theory (DFT) calculations . These studies highlight the importance of both experimental and computational methods in determining and confirming the molecular structure of organic compounds.

Chemical Reactions Analysis

The reactivity of organic compounds can vary widely. In one study, a compound was found to polymerize spontaneously above its melting point and exhibited very poor dienophilic reactivity . Another study discussed the reactions of an oxazarsolane with acid molecules, leading to the formation of arsolanes . These findings illustrate the diverse chemical behaviors that organic molecules can exhibit, which would be relevant when considering the chemical reactions of 2,2-Dimethyloxolan-3-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are closely related to its structure. For instance, the magnetic properties of a dinuclear oxovanadium(IV) complex were discussed in relation to its crystal structure . The electronic properties and stability of another compound were analyzed using DFT calculations and were found to be consistent with the experimental X-ray diffraction data . These studies underscore the significance of understanding the relationship between structure and properties in organic chemistry.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis : The application of Suzuki-Miyaura Reaction in the chemistry of oxolan-2-ones, including derivatives of 2,2-dimethyloxolan-3-one, has been explored to synthesize novel compounds. This methodology has proven effective in creating a variety of oxolan-2-one derivatives with potential applications in materials science and organic synthesis (Ghochikyan et al., 2019).

  • Physical Chemistry : Research on the distribution coefficients of 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane, a related compound, between aqueous and organic phases, provides insight into the solubility and partitioning behavior of these types of molecules, which is crucial for their application in chemical processes and environmental studies (Novikov et al., 2013).

Materials Science and Engineering

  • Polymer Chemistry : The synthesis and characterization of diorganotinbis(O-methylphosphite)s highlight the potential of using 2,2-dimethyloxolan-3-one derivatives in the development of new materials with applications in electronics, coatings, and as catalysts in various chemical reactions (Shankar et al., 2013).

  • Organic Light-Emitting Diodes (OLEDs) : The study of pyrene derivatives linked to 1,3-dioxolane structures, including 2,2-dimethyloxolan-3-one, has implications for the development of materials for OLEDs and other photonic applications, where the control of electronic and photophysical properties is crucial (Amako et al., 2015).

Safety and Hazards

The safety information for 2,2-Dimethyloxolan-3-one includes several hazard statements: H226, H302, H315, H319, H335 . Precautionary statements include: P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

2,2-dimethyloxolan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-6(2)5(7)3-4-8-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFGOECBUWGUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CCO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60514951
Record name 2,2-Dimethyloxolan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyloxolan-3-one

CAS RN

52662-40-5
Record name 2,2-Dimethyloxolan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyloxolan-3-one
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